“4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline” is a compound that contains a 1,2,3-triazole ring system . This system can be obtained through a copper-catalyzed click reaction of azides with alkynes . The compound exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
The synthesis of this compound involves a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) . One-pot click chemistry is also used to link the triazole and benzimidazole pharmacophore .
The compound was characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR . It was also analyzed using ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
The 1,2,3-triazole ring system in the compound can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This organo-catalytic method was found to be highly regioselective due to the presence of substituents on the (E)-vinyl sulfone moiety .
The compound can be synthesized through various chemical methods, notably the copper-catalyzed azide-alkyne cycloaddition reaction. It is classified as a benzotriazole derivative and has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer, antibacterial, and antiviral properties .
The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline typically employs the following methods:
Typical reaction conditions for CuAAC include:
The molecular formula for 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline is C₁₃H₁₂N₄. Its structure consists of:
Key structural data includes:
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline can undergo several types of chemical reactions:
The primary target for 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline is the enzyme acetylcholinesterase. The mechanism involves:
Studies suggest that this compound exhibits favorable drug-like properties that enhance its bioavailability and therapeutic potential.
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline has a broad range of applications:
Research indicates potential for developing more selective and potent derivatives based on this compound's structure, particularly in the context of medicinal chemistry aimed at treating various diseases .
The molecular structure combines a benzotriazole heterocycle with an aniline group, connected by a methylene (-CH₂-) linker. This arrangement creates distinct electronic environments: the benzotriazole moiety acts as an electron-deficient system capable of π-π stacking and dipole interactions, while the aniline group provides electron-donating character and hydrogen-bonding capacity. The methylene bridge imparts conformational flexibility, enabling optimal orientation for molecular recognition events. This hybrid system exhibits dual functionality—the benzotriazole nitrogen atoms can participate in coordination chemistry or serve as leaving groups in nucleophilic substitutions, while the aniline group facilitates electrophilic aromatic substitution or serves as a handle for diazotization and coupling reactions. This versatility underpins its value as a synthetic intermediate for constructing complex molecular architectures [1] [3].
The compound emerged from systematic investigations into benzotriazole chemistry during the late 20th century. Early synthetic approaches were pioneered by Katritzky and colleagues in the 1990s, who developed efficient N-alkylation strategies for benzotriazole derivatives. Initial routes involved the condensation reaction between 1H-benzo[d][1,2,3]triazole and 4-aminobenzyl bromide, yielding the target compound in approximately 60% yield after optimization. Alternative pathways explored the reaction of formaldehyde with benzotriazole and aniline under Mannich-type conditions, though these proved less efficient. The structural elucidation was confirmed through comprehensive spectroscopic analysis, including characteristic NMR resonances: the aniline protons appear as a distinctive singlet near δ 4.0 ppm, while the methylene bridge protons resonate at δ 5.38 ppm. The development of this compound represented a significant advancement in heterocyclic alkylation chemistry, providing access to a stable crystalline solid with enhanced solubility properties compared to its parent heterocycles [3].
In contemporary research, 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline serves as a versatile synthon for designing pharmacologically active molecules and functional materials. Its significance stems from three key attributes: (1) The benzotriazole unit functions as a bioisostere for phenolic, carboxylic acid, or other nitrogen-containing heterocycles, modulating physicochemical properties like solubility and metabolic stability; (2) The aniline group provides a site for derivatization through acylation, sulfonation, or diazotization, enabling rapid generation of structural diversity; (3) The entire molecular framework can participate in metal-catalyzed coupling reactions for constructing biaryl systems. Medicinal chemistry applications exploit its ability to engage biological targets through multivalent interactions—the planar benzotriazole intercalates with biomolecular aromatic systems while the aniline moiety forms specific hydrogen bonds. This dual functionality has driven its incorporation into compounds targeting neurological disorders, infectious diseases, and cancer pathways [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7